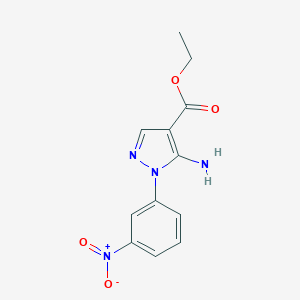

Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate

Description

Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate (CAS RN: 16459-34-0) is a pyrazole-based heterocyclic compound characterized by a 3-nitrophenyl substituent at the N1 position and an ethyl ester group at C2. Its molecular formula is C₁₂H₁₂N₄O₄, with a molecular weight of 276.25 g/mol . The 3-nitro group on the phenyl ring imparts strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Properties

IUPAC Name |

ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-4-3-5-9(6-8)16(18)19/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAQVBJANBGLDGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495911 | |

| Record name | Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16459-34-0 | |

| Record name | Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16459-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protocol with Sodium Benzoate Catalyst:

-

Reagents : Ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), 3-nitrobenzaldehyde (1 mmol), malononitrile (1 mmol), sodium benzoate (15 mol%).

-

Conditions : Stir in water at 25°C for 8–50 minutes.

-

Yield : 90–95% after recrystallization from ethanol.

Advantages :

-

Green Chemistry : Water as solvent reduces environmental impact.

Esterification of 5-Amino-1-(3-Nitrophenyl)Pyrazole-4-Carboxylic Acid

Esterification of the precursor carboxylic acid with ethanol in the presence of acid catalysts provides an alternative route.

Protocol:

-

Reagents : 5-Amino-1-(3-nitrophenyl)pyrazole-4-carboxylic acid (3.05 g, 10 mmol), ethanol (100 mL), H₃PO₄ (0.196 g, 2 mmol).

-

Conditions : Reflux for 5 hours.

-

Workup : Concentrate to 20 mL, precipitate with cold water, and filter.

-

Yield : 73.68% after recrystallization.

Characterization :

Alternative Methods Using Cyanoacetate Derivatives

Patents describe routes using ethyl cyanoacetate derivatives and nitroaryl hydrazines. For example, ethyl 2-cyano-3-ethoxyacrylate reacts with 3-nitrophenylhydrazine in ethanol under reflux.

Protocol from Patent Literature:

-

Reagents : Ethyl 2-cyano-3-ethoxyacrylate (1.69 g, 0.01 mol), 3-nitrophenylhydrazine (1.98 g, 0.01 mol).

-

Conditions : Reflux in ethanol for 6 hours.

Purification : Column chromatography (silica gel, hexane-ethyl acetate) resolves impurities.

Comparative Analysis of Methods

Critical Considerations

Scientific Research Applications

Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity. Pathways involved include inhibition of signal transduction processes and interference with cellular metabolism .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structural analogues of this compound differ primarily in the substituents on the phenyl ring or pyrazole core. Key examples include:

Key Observations :

- Electron-withdrawing groups (EWGs) like nitro (‑NO₂) enhance reactivity in nucleophilic substitution reactions compared to halogens (Br, F) .

- Halogenated derivatives (Br, F) exhibit higher hydrophobicity, influencing membrane permeability in biological systems .

- Planar heterocycles (e.g., pyridazine in ) promote stronger crystal packing via π-π interactions and hydrogen bonding .

Physicochemical Properties

- Hydrogen Bonding : Intramolecular N–H⋯N and N–H⋯O bonds stabilize the pyrazole core, as observed in the 6-chloropyridazinyl derivative (S(6) ring motifs) . The 3-nitro group in the parent compound may form additional intermolecular interactions with ester carbonyls.

- Solubility : Nitro-substituted derivatives exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogues .

- Thermal Stability : Stronger intermolecular forces in nitro derivatives may elevate melting points relative to fluoro/bromo analogues.

Biological Activity

Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications, particularly focusing on anticancer and anti-inflammatory properties.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a five-membered pyrazole ring with an amino group and a nitrophenyl substituent. Its molecular formula is C₁₂H₁₂N₄O₄, and it has a CAS number of 16459-34-0. The specific position of the nitro group on the phenyl ring is crucial as it significantly influences the compound's chemical reactivity and biological activity compared to its analogs.

Synthesis

The synthesis of this compound typically involves standard organic chemistry procedures. Common methods include:

- Reactions of nitrophenyl derivatives with ethyl acetoacetate under controlled conditions.

- Optimization of reaction parameters such as temperature, time, and solvent choice to enhance yield and purity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been evaluated against various cancer cell lines, demonstrating significant inhibitory effects on tumor growth. Notably, studies have shown that pyrazole derivatives can inhibit key enzymes involved in cancer progression, including:

- BRAF(V600E)

- EGFR

- Aurora-A kinase

In vitro studies have reported IC₅₀ values in the low micromolar range for several derivatives, indicating potent anticancer activity (Table 1).

| Compound | Target Enzyme | IC₅₀ (µM) | Cancer Type |

|---|---|---|---|

| Compound A | BRAF(V600E) | 0.08 | Melanoma |

| Compound B | EGFR | 12.07 | Lung |

| This compound | Unknown | TBD | TBD |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It has shown effectiveness in inhibiting LPS-induced production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is closely related to their structural features. Variations in substituents can lead to significant differences in potency and selectivity. For instance, the position of the nitro group on the phenyl ring alters binding affinities towards biological targets.

Comparison with Related Compounds

A comparative analysis with similar compounds highlights the unique aspects of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 5-amino-1-(4-nitrophenyl)pyrazole-4-carboxylate | Nitro group at para position | Different binding affinities due to nitro position |

| Mthis compound | Methyl group instead of ethyl | Variations in solubility and reactivity |

| Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate | Chlorine substitution on phenyl ring | Potentially different biological activity profiles |

Case Studies

Recent case studies have illustrated the efficacy of this compound in preclinical models:

- In vitro Study : A study demonstrated that this compound inhibited cell proliferation in breast cancer cell lines (MDA-MB-231), showcasing its potential as an effective anticancer agent.

- In vivo Study : Animal models treated with the compound showed reduced tumor size and lower levels of inflammatory markers compared to controls.

Q & A

Q. What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Docking software (AutoDock, Schrödinger) : Models interactions with enzyme active sites.

- DFT calculations (Gaussian, ORCA) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and reaction pathways.

- Mercury CSD : Analyzes crystal packing similarities to infer solubility and stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.